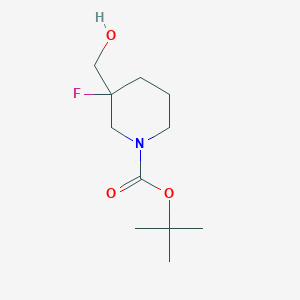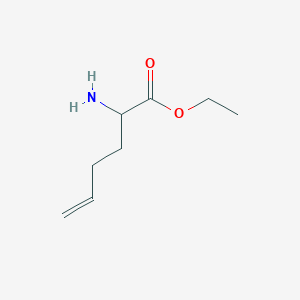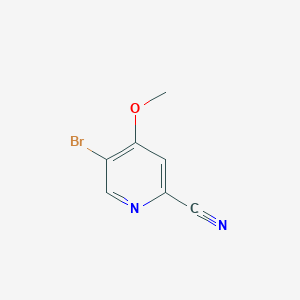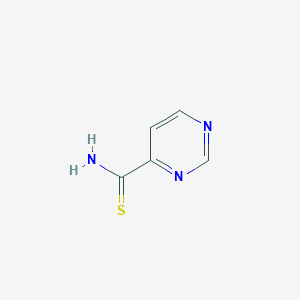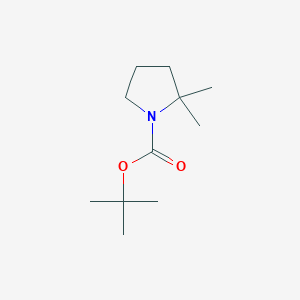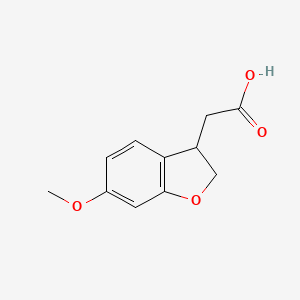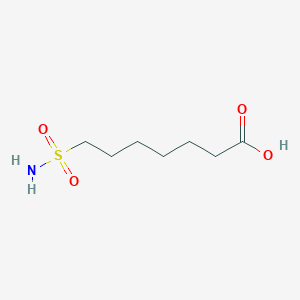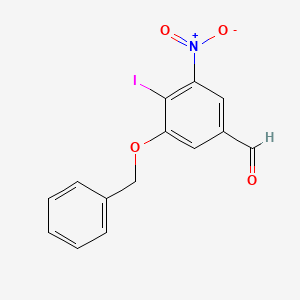![molecular formula C12H16ClNO3 B1529011 2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride CAS No. 1803592-36-0](/img/structure/B1529011.png)
2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride
Übersicht
Beschreibung
2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride, also known as Morpholin-4-yl-phenyl-acetic acid, is a chemical compound with the CAS Number: 6342-19-4 . It has a molecular weight of 221.26 . This compound is used in scientific research and exhibits high perplexity due to its complex structure, allowing for diverse applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 202 . The SMILES string for this compound is OC(=O)CN1CCOCC1 , which is a line notation for encoding molecular structures and specific instances of chemical molecules.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on novel analogues of morpholine derivatives, such as those synthesized from hydroxyphenylacetic acid, shows significant antimicrobial activity against a variety of fungal and bacterial strains. These compounds, characterized through spectral studies, exhibit in vitro activity superior to standard drugs like clotrimazole and streptomycin in some cases, highlighting their potential as antimicrobial agents (Jayadevappa et al., 2012).
Catalytic Activity and Structural Analysis
Certain derivatives, through reactions with mercury(II) acetate and lithium chloride, have facilitated the structural elucidation of chloromercurated complexes, advancing understanding in coordination chemistry and offering insights into their potential catalytic activities (Lin et al., 2015).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound demonstrated high inhibition efficiency, suggesting its application in protecting metals against corrosion (Nasser & Sathiq, 2016).
Biological Activity
The synthesis and biological evaluation of morpholine derivatives have been extensively explored. For instance, compounds synthesized by refluxing 1,3,4 oxadiazole-2-thiol with morpholine hydrochloride have shown remarkable anti-TB and antimicrobial activities, underlining their therapeutic potential (S.V et al., 2019).
Synthetic Chemistry and Drug Design
Morpholine derivatives are integral in synthesizing a wide array of bioactive compounds, such as those exhibiting analgesic and anti-inflammatory properties. The versatile chemistry of morpholine facilitates the development of new therapeutic agents, contributing to drug design and discovery (Drapak et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYKBYSCPDYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





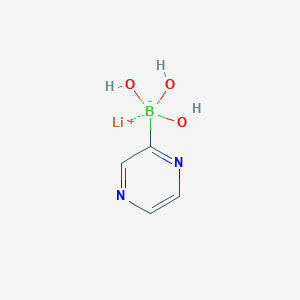
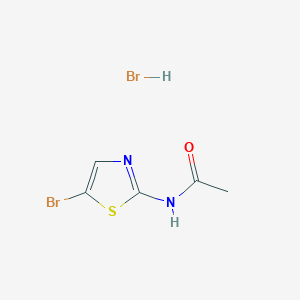
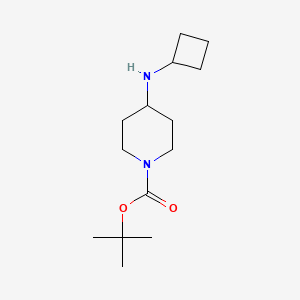
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
